molecular formula C23H24O6 B11647747 butyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

butyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B11647747
M. Wt: 396.4 g/mol
InChI Key: VEVYTUBMWUGCER-UHFFFAOYSA-N
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Description

Butyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is an organic compound with the molecular formula C23H24O6. It is a derivative of chromen-4-one, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a butyl ester group and a chromen-4-one core, which is further substituted with a 3-methylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the 3-Methylphenoxy Group: The chromen-4-one intermediate is then reacted with 3-methylphenol in the presence of a suitable catalyst to introduce the 3-methylphenoxy group.

    Esterification: The final step involves the esterification of the resulting compound with butyl bromoacetate in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Chroman-4-one derivatives.

    Substitution: Substituted esters or phenoxy derivatives.

Scientific Research Applications

Butyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of butyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The phenoxy and ester groups may also contribute to the compound’s overall biological effects by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate: Similar structure but with a methoxy group instead of a methyl group.

    Butyl 2-{[3-(3-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate: Similar structure but with a chloro group instead of a methyl group.

Uniqueness

Butyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to the presence of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the chromen-4-one core can also affect its interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

butyl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C23H24O6/c1-4-5-11-26-23(25)16(3)28-18-9-10-19-20(13-18)27-14-21(22(19)24)29-17-8-6-7-15(2)12-17/h6-10,12-14,16H,4-5,11H2,1-3H3

InChI Key

VEVYTUBMWUGCER-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)C

Origin of Product

United States

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